![molecular formula C6H3Br2N3O B2787793 5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 1820666-74-7](/img/structure/B2787793.png)
5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one is a chemical compound with the CAS Number: 1820666-74-7 . It has a molecular weight of 292.92 .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine-based analogues has been reported in the literature . These analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme . The most active compounds displayed in vitro activity with IC 50 values in the 0.252–0.281 mM range .Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C6H3Br2N3O/c7-3-2-5(11-4(3)8)9-1-10-6(2)12/h1H, (H2,9,10,11,12) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 292.92 . The compound is stored at temperatures between 28 C .Wissenschaftliche Forschungsanwendungen
- Researchers have explored derivatives of 5,6-dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one as potential antitubercular agents. These compounds exhibit promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis .
- The structural design of this compound has been inspired by tofacitinib’s 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine. Compound ®-6c, derived from this scaffold, demonstrated an impressive IC50 value of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2. Further optimization and in vitro studies are ongoing .
- Researchers have scaffold-hopped to a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure from an HTS hit. This core structure shows initial selectivity within the cyclin-dependent kinase (CDK) family, particularly CDK2. These inhibitors hold promise for cancer research and drug development .
Antitubercular Agents
JAK Kinase Inhibition
Selective CDK2 Inhibitors
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to target kinases such as jak1 and CDK2 . These kinases play crucial roles in cellular processes like cell cycle regulation and signal transduction.
Mode of Action
It’s known that kinase inhibitors typically work by binding to the kinase’s active site, preventing it from phosphorylating other proteins and thus disrupting the signaling pathways .
Biochemical Pathways
Kinase inhibitors like this compound generally affect pathways involved in cell growth, differentiation, and survival .
Pharmacokinetics
Similar compounds have been found to have good drug-likeness, with a clogp value less than 4 and molecular weight less than 400, suggesting good absorption and distribution potential .
Result of Action
Similar kinase inhibitors have been found to protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
Eigenschaften
IUPAC Name |
5,6-dibromo-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3O/c7-3-2-5(11-4(3)8)9-1-10-6(2)12/h1H,(H2,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVOHPCJKFUIEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=C(N2)Br)Br)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.